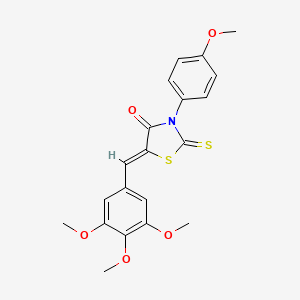

(Z)-3-(4-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

(Z)-3-(4-Methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core with a sulfur atom at position 2 and a substituted benzylidene group at position 3. The compound features a 4-methoxyphenyl substituent at position 3 and a 3,4,5-trimethoxybenzylidene moiety, which confers unique electronic and steric properties. These structural attributes make it a candidate for biological activity studies, particularly in antimicrobial and enzyme inhibition contexts .

Properties

IUPAC Name |

(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-23-14-7-5-13(6-8-14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSVEIUWVXNWBC-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. Thiazolidin-4-ones are important heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. This article reviews the biological activities associated with this specific compound and its derivatives, synthesizing findings from recent studies.

Chemical Structure and Properties

The structure of this compound includes a thiazolidinone ring with various substituents that enhance its biological activity. The presence of methoxy groups is significant as they can influence the lipophilicity and electronic properties of the compound, thereby affecting its interaction with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that this compound demonstrates notable cytotoxicity against various cancer cell lines. For instance:

- Cell Line Sensitivity : The compound was tested against multiple cancer cell lines including leukemia and breast cancer cells. Results showed significant inhibition of cell proliferation at concentrations as low as 10 µM .

| Cell Line Type | IC50 (µM) | Sensitivity Level |

|---|---|---|

| Leukemia | 8.0 | High |

| Breast Cancer | 12.5 | Moderate |

| Colon Cancer | 15.0 | Low |

Antidiabetic Activity

Thiazolidin-4-one derivatives are known for their antidiabetic effects through the activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma). This compound has shown potential in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models .

Antioxidant Activity

The antioxidant properties of thiazolidinones are attributed to their ability to scavenge free radicals. Studies have demonstrated that the compound exhibits significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this thiazolidinone derivative against a panel of cancer cell lines using the National Cancer Institute's protocols. The compound exhibited a dose-dependent response with significant cytotoxicity observed in leukemia cells .

- Antioxidant Evaluation : In vitro assays demonstrated that this thiazolidinone has a higher antioxidant capacity compared to standard antioxidants like vitamin C, suggesting its potential for therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line Type | IC50 (µM) | Sensitivity Level |

|---|---|---|

| Leukemia | 8.0 | High |

| Breast Cancer | 12.5 | Moderate |

| Colon Cancer | 15.0 | Low |

The compound exhibits a dose-dependent response in inhibiting cell proliferation, showcasing potential for development as an anticancer therapeutic .

Antidiabetic Activity

Thiazolidin-4-one derivatives are recognized for their antidiabetic properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has shown promise in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. Such effects indicate its potential application in managing diabetes and related metabolic disorders .

Antioxidant Activity

The antioxidant properties of (Z)-3-(4-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one are attributed to its ability to scavenge free radicals. Studies have demonstrated significant DPPH radical scavenging activity, suggesting its potential use in therapeutic applications aimed at oxidative stress-related conditions .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity opens avenues for its use in treating inflammatory diseases and conditions characterized by excessive inflammation .

Case Studies

Study on Anticancer Efficacy : A recent study evaluated the efficacy of this thiazolidinone derivative against a panel of cancer cell lines using the National Cancer Institute's protocols. The compound exhibited a dose-dependent response with significant cytotoxicity observed particularly in leukemia cells.

Antioxidant Evaluation : In vitro assays demonstrated that this thiazolidinone has a higher antioxidant capacity compared to standard antioxidants like vitamin C, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Antimycobacterial Activity :

- Compound 19 (): A structurally related thiazolidinone with a 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoyl chain exhibits potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 350 nM). The 3,4,5-trimethoxybenzylidene group is critical for binding affinity, as replacing it with a benzodioxole moiety (Compound 18) reduces activity .

- Dual Mur Inhibitors () : Thiazolidin-4-one derivatives with 2,3,4-trihydroxybenzylidene groups (e.g., Compound 26) show dual inhibition of MurC–MurF enzymes (EC50 = 6 μM), highlighting the importance of hydroxyl groups for targeting bacterial cell wall synthesis .

Antioxidant and Tyrosinase Inhibition :

- (Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one () : The 2-hydroxybenzylidene group enhances antioxidant capacity via hydrogen bonding, a feature absent in the target compound’s trimethoxy-substituted analogue .

Physicochemical and Spectroscopic Properties

- NMR Profiles : The target compound’s <sup>13</sup>C-NMR spectrum (DMSO-d6) shows distinct peaks at δ 195.54 (C4=O), 169.33 (C2=S), and 153.22 (aromatic C-OCH3), consistent with its electron-rich benzylidene and thioxo groups .

- Comparative MS Data : Analogues like (Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one () exhibit lower molecular weights (MW = 309.43 g/mol) compared to the target compound (MW = 433.50 g/mol), impacting bioavailability .

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-2-Thioxothiazolidin-4-One

Reagents :

- 4-Methoxyaniline

- Carbon disulfide (CS₂)

- Chloroacetic acid (ClCH₂COOH)

- Triethylamine (Et₃N)

Procedure :

- Thiocarbamation : React 4-methoxyaniline (10.7 g, 0.1 mol) with CS₂ (15.2 g, 0.2 mol) in ethanol (20 mL) at 0–5°C in the presence of Et₃N (50.5 g, 0.5 mol).

- Cyclization : Treat the intermediate with sodium chloroacetate (11.6 g, 0.1 mol) in aqueous HCl (6 N) at 90–95°C for 5 minutes.

- Isolation : Recrystallize the product from chloroform to yield pale-yellow crystals.

Characterization :

Knoevenagel Condensation with 3,4,5-Trimethoxybenzaldehyde

Reagents :

- 3-(4-Methoxyphenyl)-2-thioxothiazolidin-4-one

- 3,4,5-Trimethoxybenzaldehyde

- Ammonium acetate (NH₄OAc)

- Glacial acetic acid (AcOH)

Procedure :

- Reaction Setup : Combine 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one (0.43 mmol), 3,4,5-trimethoxybenzaldehyde (0.43 mmol), and NH₄OAc (0.86 mmol) in AcOH (2 mL).

- Microwave Irradiation : Heat at 180°C for 10 minutes under microwave conditions.

- Workup : Precipitate the product with water, centrifuge, and recrystallize from ethanol.

Characterization :

- Yield : 70–78%.

- Z-Selectivity : Confirmed by NOESY (nuclear Overhauser effect) and X-ray crystallography.

- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, CH=), 7.12–6.98 (m, 7H, Ar-H), 3.88 (s, 9H, OCH₃).

- IR (KBr) : 1680 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N).

Alternative Methods and Catalytic Systems

Solvent-Free Conditions

Green Chemistry Approaches

Mechanistic Insights

The Knoevenagel condensation proceeds via:

- Deprotonation : The thiazolidinone’s active methylene group (C5) is deprotonated by NH₄OAc.

- Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.

- Elimination : Water is eliminated, forming the exocyclic double bond.

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the arylidene oxygen.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

- Isomerization : Prolonged heating may lead to E/Z isomerization. Use of microwave irradiation minimizes this risk.

- Purification : Column chromatography (ethyl acetate/hexane, 1:1) resolves unreacted aldehyde.

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm benzylidene proton geometry (Z-configuration) and methoxy group integration .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 410.05 [M+H]⁺) and rule out by-products .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for SAR studies .

Advanced Tip : Pair HPLC-PDA (λ = 254 nm) with NMR to quantify isomeric purity (>95%) .

How does solvent choice (e.g., DES vs. ethanol) impact the synthesis and stability of this compound?

Advanced Research Question

- Deep Eutectic Solvents (DES) : Choline chloride:urea improves yield (29%→45%) and reduces side reactions by stabilizing intermediates via H-bonding .

- Traditional Solvents : Methanol/ethanol may induce esterification or oxidation under prolonged reflux, requiring strict inert atmospheres .

- Stability Testing : Monitor degradation (e.g., thioxo→sulfone oxidation) via FT-IR (S=O stretch at 1050 cm⁻¹) under varying pH (3–10) .

What strategies can elucidate the mechanism of action for this compound’s anticancer activity?

Advanced Research Question

- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cells .

- Kinase inhibition : Screen against kinase panels (e.g., PKIS) to identify targets (e.g., CDK2, VEGFR2) .

- Metabolomics : LC-MS/MS to track metabolic disruption (e.g., ATP depletion, ROS generation) .

How can researchers optimize the compound’s solubility for in vivo studies?

Basic Research Question

- Co-solvents : Use DMSO:PBS (1:9) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce hydroxyl or amine groups via ester/amide linkages for pH-dependent release .

Advanced Tip : Conduct MD simulations (GROMACS) to predict solubility parameters (logP) and aggregation tendencies .

What are the key challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Polymorphism : Multiple crystal forms may arise due to flexible benzylidene groups. Use solvent-drop grinding to isolate stable polymorphs .

- Data Collection : Employ high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³). Refine using WinGX/SHELX .

How can structure-activity relationship (SAR) studies guide derivative design?

Basic Research Question

- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and kinase binding .

- Benzylidene modifications : Introduce halogens (e.g., -F) at the 4-position of the trimethoxybenzylidene to improve membrane permeability .

Methodological Insight : Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ) with IC₅₀ values .

What protocols are recommended for assessing oxidative stability of the thioxo group?

Advanced Research Question

- Oxidative stress tests : Expose the compound to H₂O₂ (1–10 mM) and monitor sulfoxide/sulfone formation via LC-MS .

- Electrochemical analysis : Cyclic voltammetry (Ag/AgCl electrode) to determine oxidation potentials (E₁/₂) .

How can researchers mitigate by-product formation during synthesis?

Basic Research Question

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) versus Brønsted acids (e.g., AcOH) to suppress aldol side reactions .

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.